molecular formula C14H21N5 B11743316 1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11743316
M. Wt: 259.35 g/mol
InChI Key: PQVXYAOWZMLZJA-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring structure. Pyrazole derivatives are known for their diverse pharmacological properties and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Cyclopentyl Substitution: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a base such as potassium carbonate.

    N-Substitution: The N-substitution with the ethyl-pyrazole moiety can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it may inhibit enzymes essential for the survival of the Leishmania parasite . The compound’s structure allows it to bind to active sites of enzymes, disrupting their function and leading to the death of the parasite.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its cyclopentyl and ethyl-pyrazole moieties contribute to its potential as a pharmacologically active compound.

Properties

Molecular Formula

C14H21N5

Molecular Weight

259.35 g/mol

IUPAC Name

1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C14H21N5/c1-2-18-14(7-8-16-18)10-15-12-9-17-19(11-12)13-5-3-4-6-13/h7-9,11,13,15H,2-6,10H2,1H3

InChI Key

PQVXYAOWZMLZJA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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